molecular formula C12H14ClNO2 B1423019 5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one CAS No. 1334149-48-2

5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one

Cat. No.: B1423019
CAS No.: 1334149-48-2
M. Wt: 239.7 g/mol
InChI Key: XYPXKAUXYJTSMD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 7.2–7.4 ppm (multiplet): Aromatic protons from the 3-chlorophenyl group.
  • δ 4.3–4.6 ppm (doublet): Hydroxymethyl protons (-CH₂OH), split due to coupling with adjacent methine.
  • δ 3.1–3.3 ppm (singlet): N-methyl group, deshielded by the lactam ring.
  • δ 2.4–2.7 ppm (multiplet): Methine protons adjacent to the carbonyl.

¹³C NMR (100 MHz, CDCl₃):

  • δ 174 ppm: Lactam carbonyl (C=O).
  • δ 135–140 ppm: Chlorinated aromatic carbons.
  • δ 60–65 ppm: Hydroxymethyl carbon (-CH₂OH).

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • Base peak at 239.7: Molecular ion [M]⁺.
  • Fragment at 221.6: Loss of H₂O (-18 Da) from hydroxymethyl.
  • Fragment at 186.1: Subsequent loss of Cl (-35.5 Da) from the aromatic ring.

Figure 1: Fragmentation pathway

  • M⁺ → [M-H₂O]⁺ (m/z 221.6).
  • [M-H₂O]⁺ → [M-H₂O-Cl]⁺ (m/z 186.1).

Infrared (IR) Absorption Profile

Key IR bands (cm⁻¹):

  • 3,200–3,500 (broad): O-H stretch from hydroxymethyl.
  • 1,680–1,720: C=O stretch of the lactam ring.
  • 1,260–1,300: C-N stretch from the amide bond.
  • 750–800: C-Cl bending vibration.

Table 3: IR spectral assignments

Band (cm⁻¹) Assignment
3,400 ν(O-H)
1,695 ν(C=O)
1,280 ν(C-N)
770 δ(C-Cl)

Properties

IUPAC Name

5-(3-chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-14-11(16)6-9(7-15)12(14)8-3-2-4-10(13)5-8/h2-5,9,12,15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPXKAUXYJTSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)CO)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one, commonly referred to as compound 1 , is a synthetic organic compound with potential pharmacological applications. Its unique structure, characterized by a pyrrolidinone core, suggests various biological activities, particularly in the context of cancer therapeutics and neuropharmacology.

  • Chemical Formula : C₁₂H₁₄ClNO₂
  • Molecular Weight : 239.7 g/mol
  • CAS Number : 1334149-48-2
  • Boiling Point : Approximately 418.8 °C (predicted) .
  • Density : Estimated at around 1.0 g/cm³ .

The biological activity of compound 1 can be attributed to its interaction with various molecular targets, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer therapy .

Key Mechanisms:

  • CDK Inhibition : Compound 1 may inhibit CDK activity, similar to other known CDK inhibitors, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction : The compound has shown potential in activating apoptotic pathways, which are essential in eliminating malignant cells.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compound 1. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of key apoptotic proteins such as Bcl-2 and caspases .

Neuroprotective Effects

Emerging research suggests that compound 1 may also possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases . This activity could be linked to its ability to modulate neurotransmitter levels and reduce neuroinflammation.

Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that treatment with compound 1 resulted in a significant decrease in cell viability and an increase in apoptotic markers. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .

Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal damage, compound 1 demonstrated the ability to reduce cell death by up to 30% compared to control groups. This suggests its potential utility in treating conditions like Alzheimer's disease .

Data Table

PropertyValue
Chemical FormulaC₁₂H₁₄ClNO₂
Molecular Weight239.7 g/mol
Boiling Point~418.8 °C
Density~1.0 g/cm³
Anticancer IC50~15 µM
Neuroprotective EfficacyReduces oxidative stress by ~30%

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring, which is a five-membered heterocyclic structure containing one nitrogen atom. The presence of a hydroxymethyl group and a chlorophenyl substituent enhances its reactivity and biological interactions. The molecular weight of this compound is 239.7 g/mol, and its structural characteristics contribute to its diverse applications in research.

Medicinal Chemistry

Research indicates that compounds similar to 5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one exhibit various biological activities, including interactions with adrenergic receptors. These interactions may influence metabolic pathways and cellular responses, making it a candidate for further exploration in drug development.

Key Findings:

  • Binding Affinities: Preliminary studies suggest that this compound may have significant binding affinities with various biological targets, which could lead to therapeutic applications in treating conditions related to adrenergic signaling.
  • Potential Antineoplastic Activity: Structural analogs have been studied for their potential antineoplastic properties, indicating that this compound could be further evaluated for cancer treatment applications.

Organic Synthesis

The compound has been utilized in synthetic organic chemistry, particularly in the development of new catalytic processes. For instance, it has been involved in the catalytic protodeboronation of pinacol boronic esters, which are valuable intermediates in organic synthesis.

Synthesis Insights:

  • Catalytic Processes: The compound serves as a radical initiator in various reactions, allowing for anti-Markovnikov alkene hydromethylation—a transformation that was previously underexplored.
  • Versatile Scaffold: Its unique structure allows it to act as a versatile scaffold for the synthesis of other biologically active compounds.

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound, highlighting their structural differences and potential implications on biological activity:

Compound NameStructure FeaturesUnique Characteristics
5-(4-Chlorophenyl)-4-hydroxymethyl-pyrrolidin-2-oneSimilar pyrrolidine structureDifferent halogen substituent impacts activity
5-(3-Fluorophenyl)-4-hydroxymethyl-pyrrolidin-2-oneFluorine instead of chlorinePotentially different receptor interactions
5-(Phenyl)-4-hydroxymethyl-pyrrolidin-2-oneNo halogen substituentBroader range of biological activities

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

  • Study on Binding Affinities: A study explored the interaction of this compound with adrenergic receptors, revealing its potential role as a modulator in metabolic pathways.
  • Synthetic Methodology Development: Researchers developed methods for synthesizing this compound through innovative catalytic processes that enhance yield and efficiency, paving the way for its application in complex organic syntheses.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

a. 4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one This analog (CAS Ref: 10-F673488) replaces the 3-chlorophenyl group with a 4-methoxyphenyl moiety. The methoxy group is electron-donating, increasing electron density on the aromatic ring compared to the chloro substituent. This difference likely alters intermolecular interactions, such as π-π stacking or dipole-dipole forces, which could influence solubility and binding affinity. Notably, this compound has been discontinued commercially, possibly due to synthetic challenges or instability under certain conditions .

b. 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one This simpler analog (Ref: 3D-JCA88720) lacks the 5-aryl substituent entirely. The absence of the 3-chlorophenyl group reduces molecular weight (C₇H₁₁NO₂ vs. However, the loss of the aromatic ring diminishes opportunities for hydrophobic interactions in biological systems .

Heterocyclic Core Modifications

a. Triazole-Thione Derivatives (e.g., 5-(3-Chlorophenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) Compounds such as those in feature a triazole-thione core instead of pyrrolidinone. The triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability. For example, 5-(3-Chlorophenyl)-4-(4-iodophenyl)-triazole-3-thione (CAS 1263379-34-5) achieves an 87% synthesis yield, suggesting robust synthetic routes for halogenated aryl derivatives .

b. Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives The compound 5-(4-Chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one () incorporates a fused thienopyrimidinone system. The 4-chlorophenyl substituent here contrasts with the 3-chlorophenyl group in the target compound, leading to distinct electronic and steric profiles.

Computational and Physicochemical Analysis

a. The 3-chlorophenyl group creates regions of high electron density due to the chlorine atom’s electronegativity, while the hydroxymethyl group contributes to polarized regions favorable for hydrogen bonding. In contrast, the 4-methoxyphenyl analog () would show a more diffuse electron cloud, reducing dipole interactions .

b. Solubility and logP Predictions The hydroxymethyl group in the target compound likely enhances water solubility compared to non-polar analogs like 5-(3-Chlorophenyl)-4-(4-chlorophenyl)-triazole-3-thione (). However, the chloro substituent increases logP, balancing hydrophilicity and membrane permeability. Computational models from and could quantify these properties, aiding in drug-likeness assessments .

Q & A

Q. How can synthetic byproducts be minimized during scale-up?

  • Methodology : Process analytical technology (PAT) tools (e.g., in situ FTIR) monitor reaction progress. Design of experiments (DoE) optimizes parameters like temperature, catalyst loading, and solvent polarity. Impurity profiling via LC-HRMS identifies side products early .

Notes

  • Evidentiary Standards : Prioritize peer-reviewed crystallographic data (e.g., Acta Crystallographica ) and synthetic protocols with detailed reaction conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one
Reactant of Route 2
5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one

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